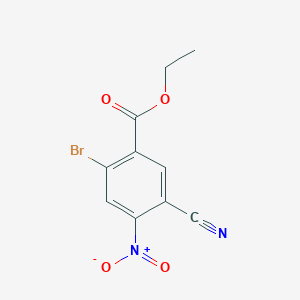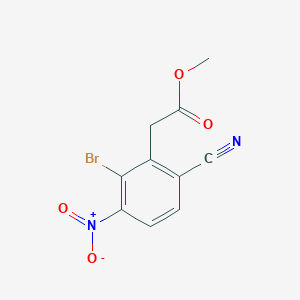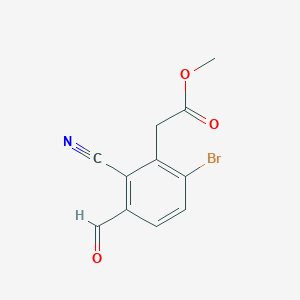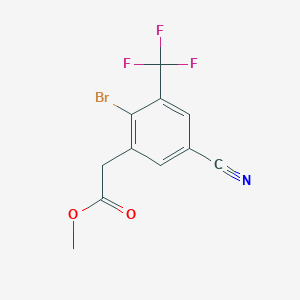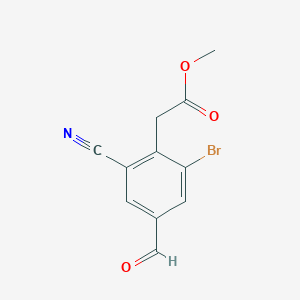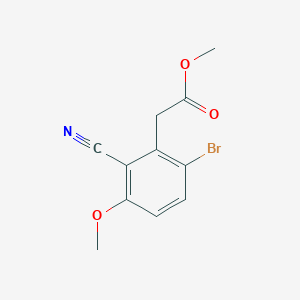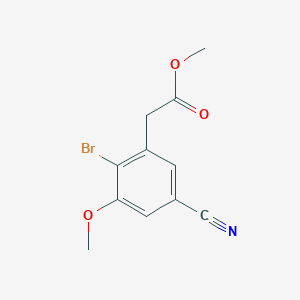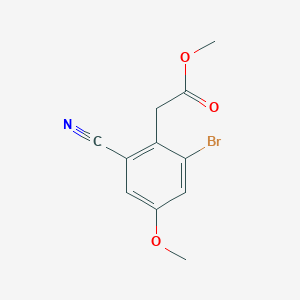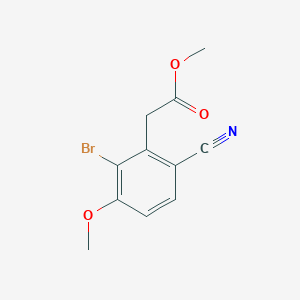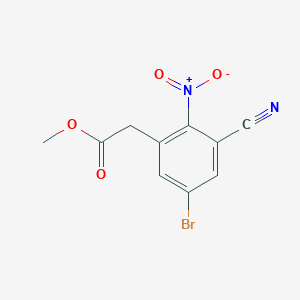
Methyl 5-bromo-3-cyano-2-nitrophenylacetate
Vue d'ensemble
Description
Methyl 5-bromo-3-cyano-2-nitrophenylacetate (MCNPA) is an organic compound that is used in a variety of scientific research applications. MCNPA is a colorless, crystalline solid with a melting point of 99-100°C and a density of 1.5 g/cm3. It is soluble in water and has a boiling point of 177-179°C. MCNPA is a versatile compound that can be used in a variety of laboratory experiments due to its unique chemical and physical properties.
Applications De Recherche Scientifique
Methyl 5-bromo-3-cyano-2-nitrophenylacetate is used in a variety of scientific research applications. It is often used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as an inhibitor of enzymes. It is also used in the study of biological systems, such as in the study of enzyme kinetics and the regulation of gene expression.
Mécanisme D'action
Methyl 5-bromo-3-cyano-2-nitrophenylacetate is known to act as a competitive inhibitor of enzymes. It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity.
Effets Biochimiques Et Physiologiques
Methyl 5-bromo-3-cyano-2-nitrophenylacetate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol. It has also been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates and proteins. In addition, it has been shown to have an anti-inflammatory effect and to have antioxidant activity.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-bromo-3-cyano-2-nitrophenylacetate has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is widely available. It is also easy to use, with a simple synthesis method and a relatively low melting point. However, it has some limitations. It is not very water-soluble, and it can be difficult to separate from the reaction mixture.
Orientations Futures
In the future, Methyl 5-bromo-3-cyano-2-nitrophenylacetate may be used in a variety of applications. It may be used as a catalyst in organic synthesis, as an inhibitor of enzymes, and as an inhibitor of gene expression. It may also be used to study the effects of drugs on biological systems, as well as to study the effects of environmental toxins. Additionally, it may be used to develop new drugs and treatments for a variety of diseases. Finally, it may be used to develop new methods of drug delivery, such as nanoparticles or liposomes.
Propriétés
IUPAC Name |
methyl 2-(5-bromo-3-cyano-2-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-17-9(14)4-6-2-8(11)3-7(5-12)10(6)13(15)16/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDFVKKBONUGSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC(=C1)Br)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-3-cyano-2-nitrophenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



